ethyl (2E)-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}(2-phenylhydrazinylidene)ethanoate
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Overview
Description
ETHYL 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-[(E)-2-PHENYLHYDRAZONO]ACETATE is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a phenylhydrazono moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-[(E)-2-PHENYLHYDRAZONO]ACETATE typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the benzyl and dichlorophenyl groups. The final step involves the formation of the phenylhydrazono moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-[(E)-2-PHENYLHYDRAZONO]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylhydrazono moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or other reduced species.
Scientific Research Applications
ETHYL 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-[(E)-2-PHENYLHYDRAZONO]ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-[(E)-2-PHENYLHYDRAZONO]ACETATE involves its interaction with specific molecular targets. The triazole ring and the phenylhydrazono moiety are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-[(E)-2-PHENYLHYDRAZONO]ACETATE
- **ETHYL 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-[(E)-2-PHENYLHYDRAZONO]ACETATE
Uniqueness
The uniqueness of ETHYL 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-[(E)-2-PHENYLHYDRAZONO]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H21Cl2N5O2S |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[[4-benzyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C25H21Cl2N5O2S/c1-2-34-24(33)23(30-28-19-11-7-4-8-12-19)35-25-31-29-22(20-14-13-18(26)15-21(20)27)32(25)16-17-9-5-3-6-10-17/h3-15,28H,2,16H2,1H3/b30-23+ |
InChI Key |
VTEXTQTUQDQOOQ-JJKYIXSRSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/SC2=NN=C(N2CC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)SC2=NN=C(N2CC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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